GBR-12879 dihydrochloride
Overview
Description
GBR-12879 dihydrochloride is a potent inhibitor of dopamine uptake . It is a versatile material widely used in scientific research. Its applications range from studying neurotransmitters to developing new treatments for neurological disorders.
Molecular Structure Analysis
The molecular formula of GBR-12879 dihydrochloride is C28H32Cl2F2N2O . The average mass is 521.469 Da and the monoisotopic mass is 520.185974 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of GBR-12879 dihydrochloride include a molecular formula of C28H32Cl2F2N2O, an average mass of 521.469 Da, and a monoisotopic mass of 520.185974 Da .Scientific Research Applications
Guided Bone Regeneration
GBR-12879 dihydrochloride is relevant in guided bone regeneration (GBR). This process allows osteogenic cell populations from the parent bone to inhabit osseous wounds, promoting the regeneration of cranio-maxillo-facial defects, neo-osteogenesis, and the reconstruction of atrophic alveolar ridges. Future research should investigate the molecular mechanisms underlying the wound healing process following GBR application and evaluate the impact of systemic conditions on the GBR healing process (Retzepi & Donos, 2010).
Electrochemical Sensing
GBR-12879 dihydrochloride has been used in the development of an electrochemical sensor for detecting hydrogen peroxide. Brominated graphene (GBR) was used to fabricate a low-cost sensor with excellent response towards hydrogen peroxide. This technology could be beneficial in various applications where hydrogen peroxide detection is crucial (Singh et al., 2017).
Neurochemical Profiling
In neurochemical research, GBR-12879 dihydrochloride has been studied for its inhibitory effect on synaptosomal dopamine uptake. It is a highly selective inhibitor, which makes it an interesting experimental tool for understanding dopamine-related neuronal systems (Andersen, 1989).
Environmental Research
Research involving GBR-12879 dihydrochloride extends to environmental studies. For instance, its related compounds have been studied in the context of herbicide persistence in seawater, which helps in understanding the impact of agricultural practices on marine ecosystems (Mercurio et al., 2015).
Biomedical Applications
GBR-12879 dihydrochloride and its related compounds have been investigated for their potential in biomedical applications, such as in the treatment of glioblastoma. Research suggests that certain derivatives of GBR-12879 can enhance the chemosensitivity of glioblastoma cells to temozolomide, a standard treatment for this type of brain tumor (Zhao et al., 2020).
properties
IUPAC Name |
1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30F2N2O.2ClH/c29-26-12-8-24(9-13-26)28(25-10-14-27(30)15-11-25)33-22-21-32-19-17-31(18-20-32)16-4-7-23-5-2-1-3-6-23;;/h1-15,28H,16-22H2;2*1H/b7-4+;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSZWEYIIGLGSX-RDRKJGRWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CC=CC4=CC=CC=C4.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCOC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C/C=C/C4=CC=CC=C4.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32Cl2F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101045878 | |
Record name | 1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101045878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
GBR-12879 dihydrochloride | |
CAS RN |
67469-45-8 | |
Record name | GBR-12879 dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067469458 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GBR-12879 DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G7C81J7OM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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